![molecular formula C11H9NOS2 B14714939 5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one CAS No. 6880-18-8](/img/structure/B14714939.png)
5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is a spirocyclic compound that features a unique structural motif combining a dithiolane ring and an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the reaction of isoquinoline derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Spiro[1,3-dioxolane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-dithiane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-oxathiane-2,6’-isoquinolin]-5’-one
Comparison: 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dithiolane ring can undergo specific oxidation and reduction reactions that are not possible with dioxolane or oxathiane rings .
Eigenschaften
CAS-Nummer |
6880-18-8 |
|---|---|
Molekularformel |
C11H9NOS2 |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
spiro[1,3-dithiolane-2,6'-isoquinoline]-5'-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-9-2-4-12-7-8(9)1-3-11(10)14-5-6-15-11/h1-4,7H,5-6H2 |
InChI-Schlüssel |
IJCZNBZLDZFJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(S1)C=CC3=C(C2=O)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




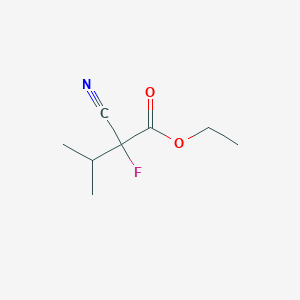
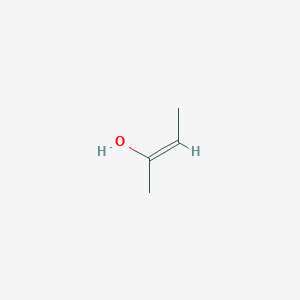

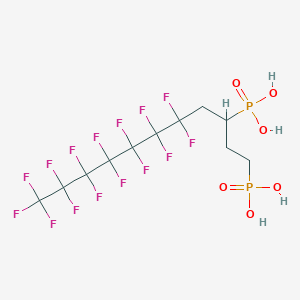

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
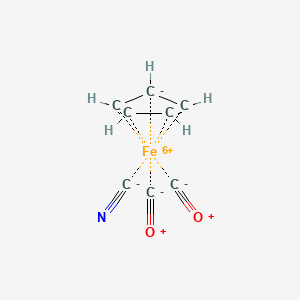
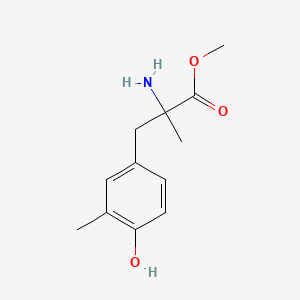
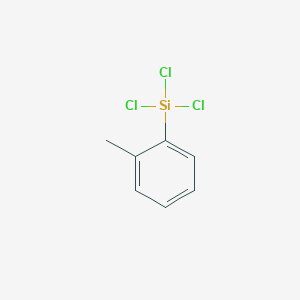
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

